Amg-487

Catalog No.
S518424
CAS No.
473719-41-4
M.F
C32H28F3N5O4
M. Wt
603.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amg-487

CAS Number

473719-41-4

Product Name

Amg-487

IUPAC Name

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C32H28F3N5O4

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1

InChI Key

WQTKNBPCJKRYPA-OAQYLSRUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMG 487, AMG-487, AMG487, N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

The exact mass of the compound Amg-487 is 603.20934 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Metastasis

One of the most promising areas of AMG-487 research lies in its ability to inhibit metastasis, the spread of cancer cells from a primary tumor to other organs. Studies have shown that AMG-487 treatment in mice models of colon cancer significantly reduced the formation of lung metastases []. The mechanism is thought to involve preventing immune cells from migrating to the tumor microenvironment through the CXCR3 pathway.

AMG 487 is classified as an 8-azaquinazolinone and has the molecular formula C32H28F3N5O4 with a molecular weight of approximately 603.59 g/mol. This compound acts primarily as an antagonist of the C-X-C motif receptor 3 (CXCR3), exhibiting high selectivity and potency in inhibiting the binding of chemokines such as I-IP-10 and I-ITAC to this receptor, with IC50 values of 8.0 nM and 8.2 nM, respectively . The compound has demonstrated a greater than 1000-fold selectivity for CXCR3 compared to other receptors, making it a valuable tool for studying inflammatory responses .

AMG-487 acts by blocking the CXCL10 and CXCL11 chemokines from binding to CXCR3. This prevents the migration of immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation []. By reducing Th17 cell infiltration, AMG-487 has the potential to dampen inflammatory responses.

Studies in animal models of rheumatoid arthritis have shown that AMG-487 can effectively reduce disease severity by shifting the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs) towards a more anti-inflammatory state [].

  • Limited data is available on its toxicity, but its close structural similarity to other CXCR3 antagonists suggests the need for further investigation [].
  • As with many small molecule drugs, there is a potential for off-target effects due to its interaction with other receptors.

The chemical behavior of AMG 487 involves its interaction with various biological targets. As a CXCR3 antagonist, it inhibits the migration of cells induced by chemokines through competitive binding. This inhibition is crucial in studies related to inflammation and immune response modulation . The compound also undergoes metabolic transformations that can lead to the formation of reactive metabolites, which may covalently modify enzymes like CYP3A4 .

AMG 487 exhibits significant biological activity, particularly in the context of inflammatory diseases. Preclinical studies have shown that it effectively reduces inflammatory cell migration in models of diseases such as:

  • Rheumatoid arthritis: AMG 487 has been shown to downregulate inflammatory B cell signaling and shift the balance between T helper 17 cells and regulatory T cells, contributing to reduced disease severity .
  • Idiopathic pneumonia syndrome: In mouse models, AMG 487 decreased the recruitment of donor T cells to the lungs post-transplantation, improving survival rates .
  • Breast cancer metastasis: The compound has also been noted for its ability to inhibit lung metastasis in animal models .

The synthesis of AMG 487 involves several steps typical for complex organic molecules. While specific synthetic routes are proprietary or not widely published, it generally includes:

  • Formation of the azaquinazolinone core structure.
  • Introduction of various functional groups to enhance receptor binding and selectivity.
  • Purification processes to achieve the desired purity level (≥98% as per HPLC standards) before biological testing .

AMG 487 has potential applications in various therapeutic areas due to its ability to modulate immune responses:

  • Treatment of autoimmune diseases: Its role as a CXCR3 antagonist makes it suitable for conditions like rheumatoid arthritis and psoriasis.
  • Cancer therapy: By inhibiting metastasis, it could be explored further for use in oncology.
  • Research tool: As a selective antagonist, AMG 487 is valuable in studying CXCR3-related pathways in inflammation and immune response .

Several compounds share structural or functional similarities with AMG 487. Below is a comparison highlighting their unique properties:

Compound NameClassTargetUnique Features
MaravirocCCR5 antagonistCCR5Used primarily for HIV treatment
SDF-1αChemokineCXCR4Endogenous ligand involved in stem cell homing
PlerixaforCXCR4 antagonistCXCR4Enhances stem cell mobilization
BMS-936559PD-1 inhibitorPD-1Immune checkpoint inhibitor

AMG 487 stands out due to its specificity for CXCR3 and its application in inflammatory conditions rather than cancer immunotherapy or HIV treatment.

Critical Intermediate Compounds in Production

Synthesis relied on three pivotal intermediates:

Table: Key Intermediate Properties

IntermediateRolePurity Target
Pyrido[2,3-d]pyrimidinoneCore scaffold>98.5%
Chiral ethylamineStereochemical control>99% ee
Trifluoromethoxy acetamideBinding motif>99%

Purification Strategies and Yield Maximization

Manufacturing employed:

  • Chromatographic purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate AMG 487 from diastereomeric impurities [2] [4].
  • Crystallization optimization: Ethanol/water mixtures achieved >99.5% purity by exploiting differential solubility of the N-oxide metabolite [2] [5].
  • Yield enhancement:
    • Microwave-assisted cyclization improved pyrido[2,3-d]pyrimidinone formation yield from 47% to 82% [2].
    • Enzymatic resolution of the chiral amine intermediate increased enantiomeric excess to >99% [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Exact Mass

603.20933888 Da

Monoisotopic Mass

603.20933888 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

355CGR2CBL

Wikipedia

Amg-487

Dates

Last modified: 08-15-2023
1: Henne KR, Tran TB, VandenBrink BM, Rock DA, Aidasani DK, Subramanian R, Mason AK, Stresser DM, Teffera Y, Wong SG, Johnson MG, Chen X, Tonn GR, Wong BK. Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme. Drug Metab Dispos. 2012 Jul;40(7):1429-40. doi: 10.1124/dmd.112.045708. Epub 2012 Apr 19. PubMed PMID: 22517972.
2: Laragione T, Brenner M, Sherry B, Gulko PS. CXCL10 and its receptor CXCR3 regulate synovial fibroblast invasion in rheumatoid arthritis. Arthritis Rheum. 2011 Nov;63(11):3274-83. doi: 10.1002/art.30573. PubMed PMID: 21811993; PubMed Central PMCID: PMC3205193.
3: Liu J, Fu Z, Li AR, Johnson M, Zhu L, Marcus A, Danao J, Sullivan T, Tonn G, Collins T, Medina J. Optimization of a series of quinazolinone-derived antagonists of CXCR3. Bioorg Med Chem Lett. 2009 Sep 1;19(17):5114-8. doi: 10.1016/j.bmcl.2009.07.032. Epub 2009 Jul 10. PubMed PMID: 19632842.
4: Pradelli E, Karimdjee-Soilihi B, Michiels JF, Ricci JE, Millet MA, Vandenbos F, Sullivan TJ, Collins TL, Johnson MG, Medina JC, Kleinerman ES, Schmid-Alliana A, Schmid-Antomarchi H. Antagonism of chemokine receptor CXCR3 inhibits osteosarcoma metastasis to lungs. Int J Cancer. 2009 Dec 1;125(11):2586-94. doi: 10.1002/ijc.24665. PubMed PMID: 19544560; PubMed Central PMCID: PMC2772145.
5: Cambien B, Karimdjee BF, Richard-Fiardo P, Bziouech H, Barthel R, Millet MA, Martini V, Birnbaum D, Scoazec JY, Abello J, Al Saati T, Johnson MG, Sullivan TJ, Medina JC, Collins TL, Schmid-Alliana A, Schmid-Antomarchi H. Organ-specific inhibition of metastatic colon carcinoma by CXCR3 antagonism. Br J Cancer. 2009 Jun 2;100(11):1755-64. doi: 10.1038/sj.bjc.6605078. Epub 2009 May 12. PubMed PMID: 19436305; PubMed Central PMCID: PMC2695685.
6: Tonn GR, Wong SG, Wong SC, Johnson MG, Ma J, Cho R, Floren LC, Kersey K, Berry K, Marcus AP, Wang X, Van Lengerich B, Medina JC, Pearson PG, Wong BK. An inhibitory metabolite leads to dose- and time-dependent pharmacokinetics of (R)-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethy l}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487) in human subjects after multiple dosing. Drug Metab Dispos. 2009 Mar;37(3):502-13. doi: 10.1124/dmd.108.021931. Epub 2008 Dec 16. PubMed PMID: 19088267.
7: Cameron CM, Cameron MJ, Bermejo-Martin JF, Ran L, Xu L, Turner PV, Ran R, Danesh A, Fang Y, Chan PK, Mytle N, Sullivan TJ, Collins TL, Johnson MG, Medina JC, Rowe T, Kelvin DJ. Gene expression analysis of host innate immune responses during Lethal H5N1 infection in ferrets. J Virol. 2008 Nov;82(22):11308-17. doi: 10.1128/JVI.00691-08. Epub 2008 Aug 6. PubMed PMID: 18684821; PubMed Central PMCID: PMC2573250.
8: Wijtmans M, Verzijl D, Leurs R, de Esch IJ, Smit MJ. Towards small-molecule CXCR3 ligands with clinical potential. ChemMedChem. 2008 Jun;3(6):861-72. doi: 10.1002/cmdc.200700365. Review. PubMed PMID: 18442035.
9: Walser TC, Rifat S, Ma X, Kundu N, Ward C, Goloubeva O, Johnson MG, Medina JC, Collins TL, Fulton AM. Antagonism of CXCR3 inhibits lung metastasis in a murine model of metastatic breast cancer. Cancer Res. 2006 Aug 1;66(15):7701-7. PubMed PMID: 16885372.

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